

"5-Ethynyl-1-methyl-1H-imidazole" physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Ethynyl-1-methyl-1H-imidazole**

Cat. No.: **B1306616**

[Get Quote](#)

An In-depth Technical Guide to **5-Ethynyl-1-methyl-1H-imidazole**

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and potential applications of **5-Ethynyl-1-methyl-1H-imidazole**. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Compound Overview

5-Ethynyl-1-methyl-1H-imidazole is a heterocyclic organic compound.^[1] The imidazole ring is a prominent scaffold in medicinal chemistry, and the presence of an ethynyl group provides a reactive handle for various chemical transformations, such as click chemistry, making it a valuable building block in the synthesis of more complex molecules.^[1]

Physical and Chemical Properties

The known physical and chemical properties of **5-Ethynyl-1-methyl-1H-imidazole** are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₆ H ₆ N ₂	[1] [2]
Molecular Weight	106.13 g/mol	[2] [3]
Boiling Point	116 °C at 25 mmHg	[2]
Density	1.045 g/mL at 25 °C	[2]
Refractive Index (n _{20/D})	1.5490	[2]
Flash Point	104.4 °C (closed cup)	
Assay Purity	97%	[2] [3]

Chemical Structure and Identifiers

- IUPAC Name: **5-ethynyl-1-methyl-1H-imidazole**
- CAS Number: 71759-92-7[\[1\]](#)[\[2\]](#)
- SMILES: Cn1cncc1C#C[\[2\]](#)
- InChI Key: JFOSWQQRTHDTGG-UHFFFAOYSA-N[\[2\]](#)[\[3\]](#)
- Empirical Formula (Hill Notation): C₆H₆N₂[\[2\]](#)

Spectroscopic Data

While specific spectra for **5-Ethynyl-1-methyl-1H-imidazole** are not provided in the search results, compounds of this nature are typically characterized using a suite of spectroscopic techniques:

- ¹H NMR: To determine the number and environment of protons.
- ¹³C NMR: To identify the carbon skeleton of the molecule.
- Infrared (IR) Spectroscopy: To identify functional groups, such as the C≡C stretch of the ethynyl group and vibrations of the imidazole ring.[\[3\]](#)

- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Reactivity and Chemical Properties

The imidazole ring is aromatic and possesses two nitrogen atoms, one of which is basic (pK_a of the conjugate acid is ~ 7 for imidazole) and the other is non-basic.[4][5] This makes the imidazole ring amphoteric, capable of acting as both an acid and a base.[4][5] The ethynyl group is a versatile functional group that can undergo a variety of reactions, most notably cycloadditions (such as the Huisgen cycloaddition in click chemistry), Sonogashira coupling, and reduction to the corresponding alkene or alkane.

Experimental Protocols

Detailed experimental protocols for the synthesis of **5-Ethynyl-1-methyl-1H-imidazole** are not readily available. However, a general approach to the synthesis of substituted imidazoles often involves multi-component reactions.

General Synthesis of a Substituted Imidazole (Van Leusen Imidazole Synthesis):

The Van Leusen imidazole synthesis is a powerful method for preparing 1,4,5-trisubstituted imidazoles from an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC).[6][7]

Materials:

- Aldehyde (e.g., formaldehyde or a substituted benzaldehyde)
- Primary amine (e.g., methylamine)
- Tosylmethyl isocyanide (TosMIC)
- Base (e.g., K_2CO_3)
- Solvent (e.g., methanol, acetonitrile)

Procedure:

- The aldehyde and primary amine are stirred in the solvent to form the corresponding imine in situ.

- TosMIC and the base are added to the reaction mixture.
- The mixture is stirred at room temperature or heated, and the reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
- The organic layers are combined, dried over an anhydrous salt (e.g., Na_2SO_4), and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel.

General Analytical Workflow for Characterization:

- Purity Assessment: The purity of the synthesized compound is assessed by TLC and High-Performance Liquid Chromatography (HPLC).
- Structural Elucidation: The chemical structure is confirmed using ^1H NMR, ^{13}C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).

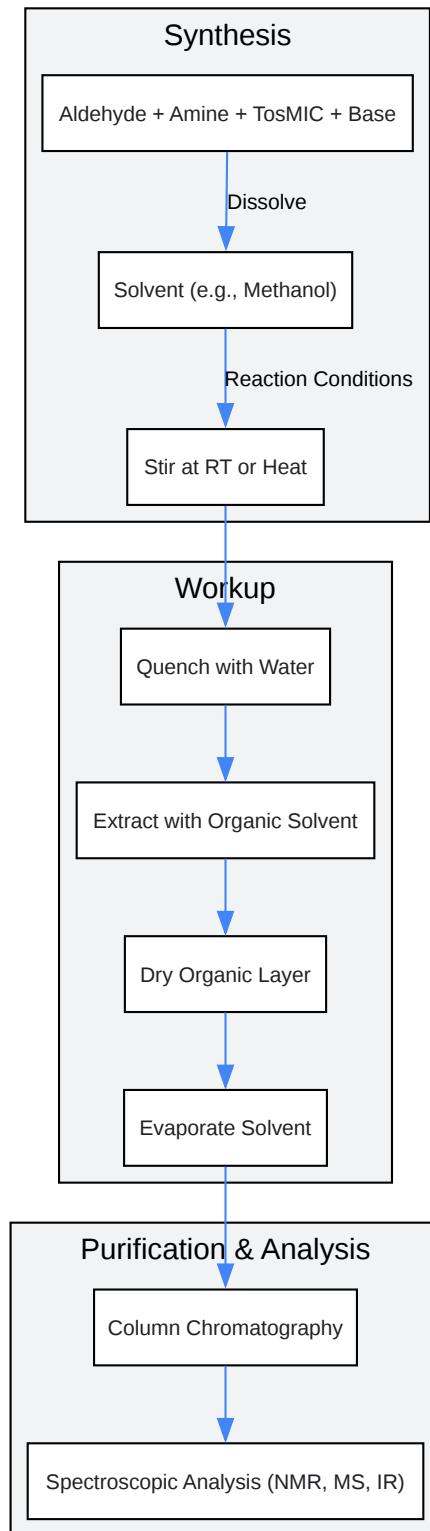
Potential Biological Activity

The imidazole scaffold is a common feature in many biologically active molecules and pharmaceuticals.^{[6][8]} Imidazole-containing compounds are known to exhibit a wide range of activities, including antifungal, antibacterial, anticancer, and enzyme inhibitory properties.^[6] The specific biological activity of **5-Ethynyl-1-methyl-1H-imidazole** has not been reported, but its structural motifs suggest it could be a candidate for screening in various biological assays, particularly as an enzyme inhibitor.

Safety Information

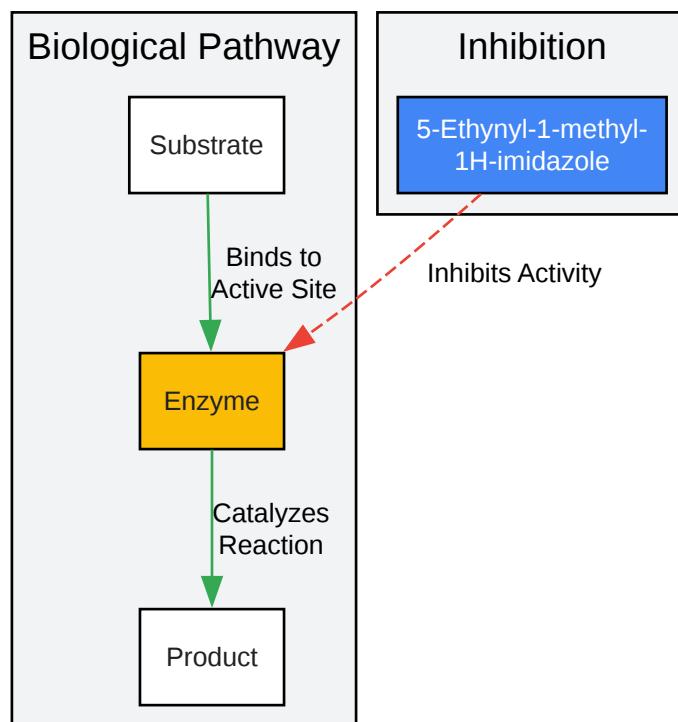
Hazard Statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.


- H318: Causes serious eye damage.
- H335: May cause respiratory irritation.

Precautionary Statements:

- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
- P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.


Visualizations

Generalized Synthesis and Purification Workflow

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis and purification of a substituted imidazole.

Conceptual Pathway: Imidazole Derivative as an Enzyme Inhibitor

[Click to download full resolution via product page](#)

Caption: Conceptual diagram of an imidazole derivative acting as an enzyme inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 5-Ethynyl-1-methyl-1H-imidazole 97 71759-92-7 [sigmaaldrich.com]
- 3. spectrabase.com [spectrabase.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Imidazole - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]
- 7. Imidazole synthesis [organic-chemistry.org]
- 8. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["5-Ethynyl-1-methyl-1H-imidazole" physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1306616#5-ethynyl-1-methyl-1h-imidazole-physical-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com